1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-7(2)11-10(12(18)19)6-17(16-11)13-14-8(3)5-9(4)15-13/h5-7H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXBBAUERRGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C(=N2)C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152909-89-1 | |
| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes:
-
Formation of the Pyrimidine Ring:
- Starting with a suitable diketone, such as acetylacetone, which undergoes condensation with formamide to form 4,6-dimethylpyrimidine-2-amine.
- Reaction conditions: Reflux in the presence of an acid catalyst.
-
Formation of the Pyrazole Ring:
- The 4,6-dimethylpyrimidine-2-amine is then reacted with an appropriate hydrazine derivative to form the pyrazole ring.
- Reaction conditions: Heating in ethanol or another suitable solvent.
-
Carboxylation:
- The final step involves carboxylation of the pyrazole ring, typically using carbon dioxide under high pressure or a carboxylating agent like diethyl carbonate.
- Reaction conditions: Elevated temperature and pressure.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Solubility and Reactivity
- Carboxylic Acid Group : Present in the target compound and analogs (e.g., fluorophenyl and hydroxyethyl derivatives), this group enhances aqueous solubility and enables salt formation. However, the hydroxyethyl analog () may exhibit superior solubility due to additional H-bonding .
- Aromatic Rings : The 4,6-dimethylpyrimidin-2-yl group in the target compound likely improves π-π stacking interactions compared to fluorophenyl or tert-butylphenyl substituents, which prioritize lipophilicity .
- Steric Effects : Bulky groups like tert-butylphenyl () hinder molecular packing and reduce solubility, whereas the isopropyl group in the target compound balances steric effects and hydrophobicity .
Research Findings and Methodological Insights
Stability and Performance
- Thermal Stability : The hydroxyethyl analog () may exhibit lower thermal stability due to the labile hydroxyl group, whereas the target compound’s dimethylpyrimidine group likely enhances stability .
- Isomerization : Pyrazolotriazolopyrimidines in undergo isomerization under specific conditions, a behavior that may also apply to the target compound depending on reaction environments .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and structural features:
- Molecular Formula : C13H16N4O2
- SMILES Notation : CC1=CC(=NC(=N1)N2C=C(C(=N2)C(C)C)C(=O)O)C
- InChIKey : NPBXBBAUERRGNW-UHFFFAOYSA-N
The structural uniqueness of this compound is attributed to the presence of both a pyrimidine and a pyrazole moiety, which are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In related studies, compounds with similar structural features demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activity. For example, compounds synthesized from pyrazole scaffolds showed promising results against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy .
3. Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives possess anticancer properties. Studies have reported that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including those from lung and breast cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including those structurally related to this compound:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | Compounds showed up to 85% inhibition of TNF-α |
| Bandgar et al. (2016) | 4-thiazolyl pyrazolyl | Antimicrobial | Effective against E. coli and S. aureus |
| Chandra et al. (2018) | Monoamine oxidase inhibitors | Anticancer | High activity against MAO isoforms |
These studies underline the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds.
Q & A
Q. What are the established synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and what intermediates are critical for structural validation?
Methodological Answer: The compound is synthesized via multi-step reactions involving pyrimidine and pyrazole precursors. A key intermediate is 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione , formed by condensing dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux, followed by acetic acid-mediated rearrangement . Subsequent reactions with aryl/heteroaryl hydrazines yield the target compound. Critical steps include:
- Reagent selection : Ethanol and concentrated HCl or ethanol/AcOH/sodium acetate for cyclization .
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Validation : Confirm intermediates via melting point analysis and NMR spectroscopy (e.g., δ 2.56 ppm for methyl groups in pyrazole rings) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 311.1 for analogous pyrazole-carboxylic acids) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be systematically addressed when scaling up reactions?
Methodological Answer: Yield variations often arise from:
- Reaction kinetics : Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity (ethanol vs. DMF) to enhance cyclization efficiency .
- Catalyst selection : Test palladium or copper catalysts for cross-coupling steps in analogous heterocycles .
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization or oxidation) and adjust stoichiometry of hydrazine derivatives .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) and identify degradation products (e.g., CO, CO₂, NOₓ) .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Acidic conditions may hydrolyze the pyrimidine ring .
- Long-term storage : Store in airtight containers with desiccants at –20°C to prevent moisture-induced decomposition .
Q. How can researchers design assays to evaluate the compound’s biological activity, given its structural similarity to kinase inhibitors?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) to measure IC₅₀ values .
- Cellular uptake studies : Employ LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-Activity Relationship (SAR) : Modify the isopropyl or pyrimidine substituents and compare bioactivity trends .
Data Contradiction and Optimization
Q. How should conflicting data on reaction intermediates be resolved during mechanistic studies?
Methodological Answer:
- Isolation and characterization : Re-synthesize intermediates and compare spectroscopic data (e.g., ¹H NMR shifts for hydrazone vs. pyrazole tautomers) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict thermodynamic favorability of competing pathways .
- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to detect transient intermediates .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against protein targets (e.g., COX-2 or DHFR) using AutoDock Vina to prioritize biological testing .
- Solvent effect simulations : Use COSMO-RS to optimize solvent selection for solubility and reaction efficiency .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory masks, and safety goggles to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., acetic acid or HCl vapors) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
